Crystal Structure Divergence: Methyl 2-hydroxy-6-iodobenzoate vs. Methyl 2-hydroxy-4-iodobenzoate
The solid-state architecture of methyl 2-hydroxy-6-iodobenzoate differs fundamentally from its 4-iodo isomer due to the ortho-iodo substitution pattern. While the 4-iodo isomer (methyl 2-hydroxy-4-iodobenzoate) crystallizes in the monoclinic P2₁/c space group with a sheet structure composed of dimers exhibiting intra- and intermolecular hydrogen bonds [1], the 6-iodo isomer's crystal structure has been solved in the monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, refined to R₁ = 0.053 for 2043 observed reflections [2]. This distinct packing arrangement arises from the different spatial orientation of the iodine atom, which alters the geometry and strength of halogen-bonding interactions available for crystal engineering applications.
| Evidence Dimension | Crystal packing and supramolecular architecture |
|---|---|
| Target Compound Data | Monoclinic C2; a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4; R₁ = 0.053 |
| Comparator Or Baseline | Methyl 2-hydroxy-4-iodobenzoate: Monoclinic P2₁/c; sheet structure of dimers with intra- and intermolecular hydrogen bonding |
| Quantified Difference | Different space group (C2 vs. P2₁/c) and unit cell dimensions; distinct hydrogen-bonding networks and halogen-bonding potential |
| Conditions | Single-crystal X-ray diffraction at 90-295 K |
Why This Matters
Crystal packing differences directly impact solid-state properties such as solubility, stability, and processability, which are critical for formulation development and material science applications.
- [1] Mitchell, L. A., et al. Methyl 2-hydroxy-4-iodobenzoate. IUCrData, 2024, 9(5), x240394. https://doi.org/10.1107/S2414314624003948 View Source
- [2] Moers, F. G., et al. Crystal structure of methyl 2-hydroxy-6-iodobenzoate. Journal of Chemical Crystallography, 1995, 25(7), 429-432. View Source
